molecular formula C12H13NO2 B3153959 1H-Indole-1-propanoic acid, methyl ester CAS No. 76916-49-9

1H-Indole-1-propanoic acid, methyl ester

Cat. No. B3153959
CAS RN: 76916-49-9
M. Wt: 203.24 g/mol
InChI Key: ILAGLZFPDDPGEI-UHFFFAOYSA-N
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Patent
US08637536B2

Procedure details

To the solution of indole (1.20 g, 10.24 mmol) and methyl acrylate (1.384 mL, 15.37 mmol) in MeCN (20 mL) was added DBU (0.772 mL, 5.12 mmol). The mixture was heated at 50° C. overnight. Purification via flash chromatography then afforded the title compound (1.0 g, 4.43 mmol, 90% purity, 43.2% yield). LCMS: rt=3.04 min, [M+H+]=204
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
1.384 mL
Type
reactant
Reaction Step One
Name
Quantity
0.772 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
43.2%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1.[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12].C1CCN2C(=NCCC2)CC1>CC#N>[N:1]1([CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH:3]=[CH:2]1

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Name
Quantity
1.384 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
0.772 mL
Type
reactant
Smiles
C1CCC2=NCCCN2CC1
Name
Quantity
20 mL
Type
solvent
Smiles
CC#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Purification via flash chromatography

Outcomes

Product
Name
Type
product
Smiles
N1(C=CC2=CC=CC=C12)CCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.43 mmol
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 43.2%
YIELD: CALCULATEDPERCENTYIELD 43.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.